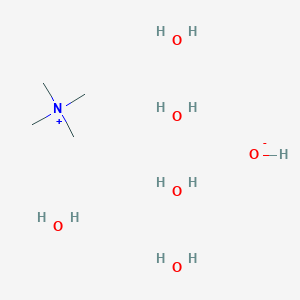

Tetramethylammonium hydroxide pentahydrate

Description

Tetramethylammonium hydroxide pentahydrate is a quaternary ammonium salt with the molecular formula C₄H₁₃NO₆. It is commonly encountered in the form of concentrated solutions in water or methanol. In its solid state and aqueous solutions, it is colorless but may appear yellowish if impure. This compound is known for its strong basicity and is widely used in various industrial and research applications .

Properties

CAS No. |

10424-65-4 |

|---|---|

Molecular Formula |

C4H15NO2 |

Molecular Weight |

109.17 g/mol |

IUPAC Name |

tetramethylazanium;hydroxide;hydrate |

InChI |

InChI=1S/C4H12N.2H2O/c1-5(2,3)4;;/h1-4H3;2*1H2/q+1;;/p-1 |

InChI Key |

NZJMPGDMLIPDBR-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C.O.O.O.O.O.[OH-] |

Canonical SMILES |

C[N+](C)(C)C.O.[OH-] |

Other CAS No. |

10424-65-4 |

Pictograms |

Corrosive; Acute Toxic |

Synonyms |

tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the earliest preparations of tetramethylammonium hydroxide pentahydrate involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:

N(CH3)4+Cl−+KOH→N(CH3)4+OH−+KCl

In this reaction, tetramethylammonium hydroxide is soluble in methanol, while potassium chloride is not, allowing for the isolation of tetramethylammonium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs the electrolysis method. This method involves the electrolysis of tetramethylammonium chloride in an aqueous solution, resulting in the formation of tetramethylammonium hydroxide and chlorine gas. The reaction is as follows:

2N(CH3)4+Cl−+2H2O→2N(CH3)4+OH−+H2+Cl2

This method is preferred due to its simplicity, high purity of the product, and lower cost compared to other methods .

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium hydroxide pentahydrate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with acids to form tetramethylammonium salts.

Oxidation-Reduction Reactions: It can act as a reducing agent in certain reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and electrophiles (e.g., alkyl halides). The conditions for these reactions typically involve aqueous or methanolic solutions at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include tetramethylammonium salts, reduced species, and substituted organic compounds .

Scientific Research Applications

Tetramethylammonium hydroxide pentahydrate has a wide range of applications in scientific research, including:

Analytical Chemistry: It is used as an ion-pairing agent and polarographic reagent in gas chromatography/mass spectrometry (GC/MS), capillary isotachophoresis, and capillary zone electrophoresis.

Nanoparticle Synthesis: It is utilized in the preparation of iron oxide nanoparticles, which are useful as magnetic resonance imaging contrast agents.

Semiconductor Industry: It acts as a developer or etchant in semiconductor and photoelectric industries.

Organic Synthesis: It aids in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates.

Mechanism of Action

Tetramethylammonium hydroxide pentahydrate exerts its effects primarily through its strong basicity. The hydroxide ions generated from its dissociation can deprotonate acids and participate in nucleophilic substitution reactions. The tetramethylammonium ion can affect nerves and muscles by binding to and activating nicotinic acetylcholine receptors, leading to difficulties in breathing, muscular paralysis, and potentially death .

Comparison with Similar Compounds

Similar Compounds

Tetraethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups.

Tetrabutylammonium hydroxide: Contains butyl groups instead of methyl groups.

Tetramethylammonium chloride: Similar cation but with chloride as the anion.

Uniqueness

Tetramethylammonium hydroxide pentahydrate is unique due to its high solubility in water and methanol, strong basicity, and diverse applications in various fields. Its ability to act as a strong base and its effectiveness in nanoparticle synthesis and semiconductor processing make it a valuable compound in both research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.